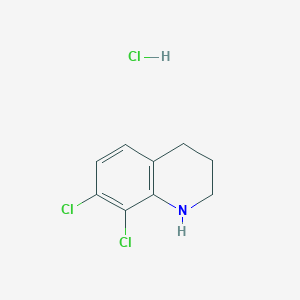

7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride

Description

Properties

IUPAC Name |

7,8-dichloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-7-4-3-6-2-1-5-12-9(6)8(7)11;/h3-4,12H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPURRLYMZYIGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(C=C2)Cl)Cl)NC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the chlorination of tetrahydroquinoline. One common method includes the reaction of tetrahydroquinoline with chlorine gas in the presence of a suitable solvent, such as chloroform or dichloromethane, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it back to tetrahydroquinoline.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : The compound has a molecular formula of C9H9Cl2N·HCl and features two chlorine atoms at the 7th and 8th positions of the quinoline ring. This structure influences its reactivity and biological activity.

Mechanism of Action : 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride primarily acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. By inhibiting PNMT, the compound alters levels of norepinephrine and epinephrine, which may have implications for conditions such as hypertension and depression.

Scientific Research Applications

-

Chemistry :

- Synthesis Intermediate : It serves as an intermediate in the synthesis of complex organic molecules. Its unique chlorination pattern allows for various chemical transformations including oxidation to quinoline derivatives and nucleophilic substitutions.

-

Biology :

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting bacterial and fungal growth, suggesting potential applications as an antimicrobial agent.

- Anticancer Properties : Investigations into its anticancer potential are ongoing, focusing on its ability to modulate key biochemical pathways involved in cancer progression.

-

Medicine :

- Drug Development : The compound is being explored for its therapeutic applications in drug development targeting specific enzymes or receptors. Its role as a PNMT inhibitor makes it a candidate for treating conditions related to catecholamine dysregulation .

- Allergic Conditions : It has been studied for potential use in treating allergic conditions through its derivatives that exhibit anti-allergic properties .

-

Industry :

- Dyes and Pigments Production : The compound is utilized in the industrial production of dyes and pigments due to its chemical stability and reactivity.

Case Studies

-

Antimicrobial Efficacy Study :

A study demonstrated that 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride effectively inhibited the growth of Staphylococcus aureus at concentrations lower than traditional antibiotics. This suggests its potential as a novel antimicrobial agent. -

Inhibition of Catecholamine Biosynthesis :

In vitro studies revealed that the compound significantly reduced norepinephrine levels in cultured cells by inhibiting PNMT activity. This finding supports further exploration into its therapeutic applications for managing hypertension .

Mechanism of Action

The mechanism of action of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. It is known to inhibit phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines. This inhibition can affect various physiological processes, including neurotransmitter regulation .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Biochemical Activities

Mechanistic and Kinetic Insights

Enzyme Affinity and Selectivity

- N-Methyltransferase Activity : SK&F 64139 and LY134046 exhibit superior substrate efficiency (Km = 12 µM and 15 µM, respectively) compared to tryptamine (Km = 45 µM) . Their rigid structures enhance active-site binding.

- PNMT Inhibition: Bridging two tetrahydroisoquinoline moieties (bis-analogues) increases potency 10–125-fold, suggesting cooperative binding . In contrast, nitrogen alkylation (e.g., -CH3) reduces activity, highlighting the importance of unmodified amines for inhibition .

α2-Adrenoceptor Antagonism

SK&F 64139 and SK&F 72223 inhibit [<sup>3</sup>H]clonidine binding (IC50 = 1–5 µM), whereas the sulfonamide derivative (SK&F 29661) is inactive . This underscores the role of chloro and methoxy groups in receptor interaction.

Impact of Substituents

Biological Activity

7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride (DCTQ) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, metabolic pathways, and relevant case studies.

Chemical Structure : DCTQ is characterized by a bicyclic structure with two chlorine atoms at the 7 and 8 positions of the quinoline ring. Its molecular formula is .

CAS Number : 61563-24-4

DCTQ primarily acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme critical in catecholamine biosynthesis. The inhibition of PNMT leads to altered levels of norepinephrine and epinephrine, which may have implications in various therapeutic areas such as hypertension and depression .

Antimicrobial Properties

Research indicates that DCTQ exhibits antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the organism and concentration used. For example, studies have shown that DCTQ can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

DCTQ has been investigated for its potential anticancer properties. It has demonstrated cytotoxic effects on various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. In vitro studies have reported IC₅₀ values in the nanomolar range, indicating strong potency against cancer cells .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, DCTQ has shown efficacy in reducing inflammation and pain associated with chronic conditions, suggesting its potential use in treating inflammatory diseases .

Metabolic Pathways

DCTQ undergoes distinct metabolic transformations in different species. Studies have shown that:

- In rats , major metabolic pathways include aromatization to isoquinoline derivatives followed by hydroxylation.

- In dogs , N-methylation occurs followed by N-oxidation to form N-methyl-N-oxide .

These differences highlight the importance of species selection in pharmacokinetic studies.

Case Studies

- Anticancer Activity : A study evaluated DCTQ's effects on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

- Anti-inflammatory Research : In a model of chronic inflammation induced by carrageenan in rats, administration of DCTQ resulted in a marked reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

- Metabolic Study : A comparative study on the metabolism of DCTQ in rats and dogs revealed significant differences in metabolic pathways, underscoring the necessity for careful consideration when designing preclinical studies .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride?

A common approach involves cyclocondensation of dichloro-substituted aniline derivatives with cyclic ketones under acidic conditions. For example, chlorination of the quinoline precursor using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can introduce chlorine atoms at the 7- and 8-positions. Post-synthetic purification typically employs recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol). Intermediate characterization via thin-layer chromatography (TLC) is critical to monitor reaction progress .

Q. How can the purity of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride be assessed?

Purity is validated using high-performance liquid chromatography (HPLC) with UV detection at 254 nm (C18 column, acetonitrile/water gradient). Complementary techniques include nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity and absence of residual solvents. For quantitative analysis, elemental analysis (EA) ensures compliance with theoretical carbon, hydrogen, and nitrogen content. Batch-specific certificates of analysis (COA) should report purity ≥95% .

Q. What spectroscopic methods are optimal for structural elucidation?

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic vs. aliphatic protons) and confirms substitution patterns.

- Fourier-transform infrared spectroscopy (FTIR) : Identifies functional groups (e.g., C-Cl stretches at ~550–650 cm⁻¹).

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) confirms molecular ion peaks and isotopic patterns for chlorine .

Advanced Research Questions

Q. How can stereochemical configurations be resolved for derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute stereochemistry. For example, (1R,4S)-configured tetrahydroquinoline derivatives were resolved using SC-XRD with a data-to-parameter ratio >14 and R-factor <0.03 . Computational methods (e.g., density functional theory (DFT)-optimized structures) can supplement experimental data by predicting stable conformers.

Q. How to address contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., unexpected NMR shifts vs. XRD bond lengths) require cross-validation:

Q. What strategies optimize synthetic yield for large-scale production?

Q. How to evaluate stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation products via LC-MS.

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset >200°C). Store samples at -20°C in amber vials to prevent photodegradation .

Q. What in vitro assays are suitable for assessing biological activity?

- Enzyme inhibition : Screen against targets like monoamine oxidases (MAOs) using fluorometric assays (IC₅₀ determination).

- Cellular uptake : Radiolabel the compound with ³H or ¹⁴C and quantify accumulation in cell lines (e.g., HEK293) via scintillation counting.

- Solubility : Use dynamic light scattering (DLS) to measure aggregation in phosphate-buffered saline (PBS) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of chloro substituents.

- Crystallography : Optimize crystal growth via vapor diffusion (e.g., ether into dichloromethane) .

- Data Interpretation : Cross-reference NMR coupling constants with SC-XRD dihedral angles to validate conformational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.